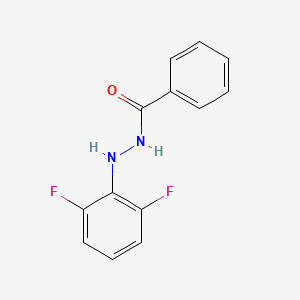

N-(2,6-Difluorophenyl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(2,6-difluorophenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-10-7-4-8-11(15)12(10)16-17-13(18)9-5-2-1-3-6-9/h1-8,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHYHVWYWSGUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling with Aryl Iodides

A modified Ullmann reaction couples 2,6-difluoroiodobenzene with benzohydrazide using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C. This method achieves 75–80% yield but requires rigorous exclusion of moisture. The catalytic cycle involves single-electron transfer (SET) to form aryl-copper intermediates, which subsequently react with the hydrazide.

Key Parameters :

-

Catalyst Loadings : Excess ligand (phenanthroline) prevents copper aggregation.

-

Solvent : Polar aprotic solvents (DMSO, DMF) stabilize charged intermediates.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) reduces reaction times from 48 hours to 2 hours, yielding 85% product with comparable purity. Energy efficiency is improved, but scalability remains challenging due to specialized equipment requirements.

Hydrazine Acylation Pathways

Direct Acylation of 2,6-Difluoroaniline Hydrazine

A two-step process involves:

-

Hydrazine Formation : Reacting 2,6-difluoroaniline with hydrazine hydrate in ethanol to yield 2,6-difluorophenylhydrazine .

-

Acylation : Treating the hydrazine with benzoyl chloride in dichloromethane and triethylamine (TEA).

This method affords 70–75% overall yield but requires careful control of stoichiometry to avoid over-acylation.

Purity Considerations :

-

Column chromatography (silica gel, petroleum ether/EtOAc) elevates purity to ≥99%.

-

Residual TEA is removed via aqueous washes (5% HCl).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost Index |

|---|---|---|---|---|---|

| Base-Mediated Condensation | 62–69 | 95–97 | 48 h | High | $$ |

| Copper-Catalyzed Coupling | 75–80 | 98 | 24–48 h | Moderate | $$$$ |

| Microwave-Assisted | 85 | 99 | 2 h | Low | $$$$$ |

| Hydrazine Acylation | 70–75 | 99 | 6 h (total) | High | $$ |

Cost Index Key :

-

$: <$50/mol

-

$$: $50–100/mol

-

$$$: $100–200/mol

-

$$$$: >$200/mol

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of difluorobenzamide derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N-(2,6-Difluorophenyl)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms in the compound enhance its binding affinity and specificity towards the target enzymes. The pathways involved often include inhibition of enzyme-mediated reactions that are crucial for the survival and proliferation of cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 2,6-difluorophenyl substitution distinguishes this compound from structurally related pesticides and herbicides. Key comparisons include:

Substituent Positioning and Electronic Effects

- N-(2,6-Difluorophenyl)benzohydrazide: The 2,6-difluoro substitution creates a sterically hindered, electron-deficient aromatic ring due to fluorine’s strong electron-withdrawing nature. This may enhance metabolic stability compared to non-fluorinated analogs.

- N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) : The 2,4-dichloro substitution provides a mix of steric bulk and electron-withdrawing effects, while the ethoxymethoxy group introduces flexibility. Etobenzanid is utilized as a pesticide, suggesting that halogen positioning critically influences target binding .

Functional Group Variations

- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): A pyridinecarboxamide core with trifluoromethyl and difluorophenyl groups enables herbicidal activity via inhibition of carotenoid biosynthesis. The amide linkage contrasts with the hydrazide group in this compound, which may alter hydrogen-bonding interactions .

- N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide): Incorporates a sulfonylamino group and trifluoromethyl moiety, enabling plant growth regulation. The acetamide functional group contrasts with the hydrazide in the target compound, affecting solubility and bioavailability .

Data Table: Comparative Analysis of Key Compounds

Discussion of Research Findings

- Synthetic Accessibility : The synthesis of this compound likely follows methods similar to those for chlorinated hydrazines, involving condensation of 2,6-difluorophenylhydrazine with benzoyl derivatives under acidic conditions .

- Biological Implications : Fluorine’s electronegativity and small atomic radius enhance compound stability and membrane permeability. However, the 2,6-difluoro configuration may reduce binding affinity to targets optimized for 2,4-substituted analogs (e.g., etobenzanid’s pesticidal activity relies on 2,4-dichloro positioning) .

- Structural Uniqueness: The benzohydrazide group offers two hydrogen-bond donors, contrasting with the single donor in benzamides (e.g., diflufenican). This could enable novel interactions in enzyme inhibition or receptor binding.

Q & A

Q. What are the common synthetic routes for preparing N-(2,6-Difluorophenyl)benzohydrazide?

The synthesis typically involves a multi-step approach starting with the reaction of 2,6-difluoroaniline and benzoyl chloride under controlled conditions to form the benzamide core. Subsequent hydrazide formation is achieved by reacting the intermediate with hydrazine hydrate. For example, a related procedure (for analogous hydrazides) involves trifluoroacetic acid-mediated deprotection followed by purification via column chromatography .

Q. Key reagents and conditions :

- Benzoyl chloride in anhydrous dichloromethane at 0–5°C.

- Hydrazine hydrate in ethanol under reflux.

- Purification using silica gel column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm fluorine substitution patterns and hydrazide linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO, expected m/z 260.0762) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).

- Elemental Analysis : To confirm purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins like Aurora A kinase (PDB ID: 3H10). Parameters include:

Q. How to design experiments to study the catalytic activity of this compound in coordination complexes?

Q. Example catalytic system :

| Ligand | Reaction Yield (%) | Turnover Frequency (h) |

|---|---|---|

| 3-Nitrobenzoic acid | 78 | 12.5 |

| 2-Nitrobenzoic acid | 65 | 9.8 |

Q. What strategies resolve contradictions in reported catalytic data for this compound complexes?

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).

- Control Experiments : Exclude ambient moisture/oxygen by working under inert atmospheres.

- Advanced Characterization : Use X-ray crystallography or EXAFS to confirm complex structures .

- Statistical Analysis : Apply multivariate regression to identify influential variables (e.g., ligand steric effects) .

Q. How to optimize reaction conditions for synthesizing derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.